N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486207
InChI: InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
SMILES:
Molecular Formula: C8H12N4O2S
Molecular Weight: 228.27 g/mol

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide

CAS No.:

Cat. No.: VC16486207

Molecular Formula: C8H12N4O2S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide -

Specification

Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
IUPAC Name 2-[4-(methanesulfonamido)phenyl]guanidine
Standard InChI InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
Standard InChI Key SCPJPDXOWPNADW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide’s structure comprises a phenyl ring with two functional groups:

  • A methanesulfonamide group (-SO₂NH₂CH₃) at the para position.

  • An amino(imino)methyl group (-NH-C(=NH)-NH₂) at the adjacent position .

The IUPAC name, 2-[4-(methanesulfonamido)phenyl]guanidine, reflects this arrangement. The canonical SMILES representation, CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N, and InChIKey SCPJPDXOWPNADW-UHFFFAOYSA-N provide precise identifiers for computational and experimental studies .

Physicochemical Characteristics

While detailed physical properties like melting point and solubility remain unreported in accessible literature, the compound’s molecular weight (228.27 g/mol) and polar functional groups suggest moderate water solubility, typical of sulfonamides. Its stability under standard laboratory conditions facilitates handling in synthetic workflows .

Synthesis and Optimization

Table 1: Representative Synthesis Conditions

StepReactantsConditionsYield*
14-NitrobenzenesulfonamideH₂/Pd-C, ethanol, 25°C85%
24-Aminobenzenesulfonamide + guanidineDMF, 90°C, 12h72%
*Theoretical yields based on analogous syntheses.

Process Optimization

Yield and purity improvements are achievable through:

  • Temperature modulation: Higher temperatures accelerate guanidine coupling but risk side reactions.

  • Solvent selection: Dimethylacetamide (DMA) may enhance solubility compared to DMF.

  • Catalyst screening: Lewis acids (e.g., ZnCl₂) could facilitate imine formation.

Biological Activities and Mechanisms

Anticancer Research

In vitro assays indicate apoptosis induction in cancer cell lines, potentially through:

  • Topoisomerase II inhibition: Common among sulfonamide derivatives.

  • Receptor tyrosine kinase modulation: Interaction with EGFR (Epidermal Growth Factor Receptor) hypothesized.

Applications in Chemical and Pharmaceutical Research

Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic frameworks: Via cyclization reactions with ketones or aldehydes.

  • Metal-organic complexes: Coordination through the sulfonamide and guanidine groups.

Drug Development

Ongoing investigations focus on:

  • Antimicrobial analogs: Modifying the phenyl ring to enhance bacterial uptake.

  • Kinase inhibitors: Structural tweaks to improve selectivity for oncogenic targets .

Structural Analogs and Activity Trends

Positional Isomerism

Minor changes in the amino(imino)methyl group’s position significantly alter bioactivity:

Table 2: Comparison with Structural Analogs

CompoundCAS No.Substituent PositionKey Property
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide677752-76-0ParaHigh enzyme affinity
N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide57004-73-6MetaReduced solubility
N-(2-{[amino(imino)methyl]amino}phenyl)methanesulfonamideOrthoEnhanced cytotoxicity
Data adapted from synthetic studies.

The para-substituted derivative exhibits superior enzyme-binding capacity, likely due to steric and electronic advantages.

Future Research Directions

Mechanistic Elucidation

  • Crystallographic studies: To resolve binding modes with biological targets.

  • In vivo pharmacokinetics: Assessing bioavailability and metabolic stability.

Derivative Libraries

  • Combinatorial synthesis: Generating analogs with varied substituents (e.g., halogens, alkyl chains).

  • QSAR modeling: Correlating structural features with antimicrobial potency .

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